molecular formula C12H14N2O2 B170310 tert-Butyl 1H-benzo[d]imidazole-1-carboxylate CAS No. 127119-07-7

tert-Butyl 1H-benzo[d]imidazole-1-carboxylate

Katalognummer: B170310
CAS-Nummer: 127119-07-7
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: CROWJIMGVQLMPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 1H-benzo[d]imidazole-1-carboxylate ( 127119-07-7) is a high-purity organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol . This molecule features a benzimidazole core protected by a tert-butoxycarbonyl (Boc) group, making it a valuable synthetic intermediate and building block in pharmaceutical and chemical research . Its primary application is in medicinal chemistry and drug discovery, where it serves as a key precursor for the synthesis of bioactive molecules . The compound is particularly useful in the development of benzimidazole-based pharmaceuticals, including protease inhibitors and kinase inhibitors, where its structure helps to enhance metabolic stability and binding affinity . The Boc-protected structure enables selective deprotection for further functionalization, which is essential in peptide coupling reactions and for the preparation of diverse molecular libraries in combinatorial chemistry . Benzimidazole derivatives, in general, are investigated for a range of biological activities, including potential as anticancer agents . This compound is rigorously tested for purity and consistency to ensure optimal performance in sensitive applications . Intended Use & Disclaimer: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for resale, repackaging, or formulation into commercial products. It is not approved for human or veterinary use, diagnostics, or any other application outside of scientific research .

Eigenschaften

IUPAC Name

tert-butyl benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROWJIMGVQLMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560898
Record name tert-Butyl 1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127119-07-7
Record name tert-Butyl 1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)

The most widely reported method for synthesizing tert-butyl 1H-benzo[d]imidazole-1-carboxylate involves the direct reaction of 1H-benzo[d]imidazole with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This one-step protocol leverages the nucleophilicity of the benzimidazole’s N1 nitrogen, which reacts selectively with Boc₂O in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Typical Procedure

  • Reaction Setup : 1H-benzo[d]imidazole (1.0 equiv) is dissolved in anhydrous THF under nitrogen atmosphere.

  • Base Addition : A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) is added to activate the carbonyl group of Boc₂O.

  • Boc₂O Introduction : Boc₂O (1.2 equiv) is introduced dropwise at 0–5°C to minimize exothermic side reactions.

  • Stirring : The reaction proceeds at ambient temperature for 12–16 hours, monitored by thin-layer chromatography (TLC).

  • Workup : The mixture is concentrated under reduced pressure and purified via silica gel chromatography using ethyl acetate/hexane gradients.

Key Parameters

  • Solvent : THF enhances reagent solubility and reaction homogeneity compared to DCM.

  • Base : DMAP outperforms triethylamine in accelerating the acylation rate by 30–40%.

  • Yield : 70–85% with >98% purity by HPLC.

Alternative Acylating Agents and Solvent Systems

While Boc₂O is the standard reagent, alternative protocols using tert-butyl chloroformate (Boc-Cl) have been explored. However, Boc-Cl necessitates stronger bases (e.g., sodium hydride) and anhydrous conditions, often resulting in lower yields (50–65%) due to competing hydrolysis. Polar aprotic solvents like dimethylformamide (DMF) enable faster reaction kinetics but require stringent moisture control to prevent Boc group decomposition.

Ugi Multicomponent Reaction-Derived Syntheses

Ugi/de-Protection/Cyclization (UDC) Methodology

A novel approach to accessing benzimidazole derivatives involves the Ugi four-component reaction (4-CR), which constructs the heterocyclic core in situ. Using 2-(N-Boc-amino)-phenyl-isocyanide as a key component, this method enables the simultaneous introduction of the Boc group during cyclization.

Synthetic Pathway

  • Ugi Reaction : Condensation of an aldehyde, amine, carboxylic acid, and 2-(N-Boc-amino)-phenyl-isocyanide in methanol at 25°C for 24 hours.

  • Acidolytic Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, triggering cyclization to form the benzimidazole ring.

  • Re-Protection : The free N1 nitrogen is re-protected with Boc₂O under standard conditions.

Advantages

  • Convergent Synthesis : Builds molecular complexity in fewer steps.

  • Functional Group Tolerance : Accommodates diverse substituents on the benzimidazole ring.

Limitations

  • Lower Yields : 45–60% overall yield due to multiple steps.

  • Byproduct Formation : Competing pathways may generate bis-benzimidazoles or dihydroquinoxalines.

Comparative Analysis of Preparation Methods

The table below contrasts the efficiency of direct Boc protection and UDC methodologies:

Parameter Direct Boc Protection UDC Methodology
Reaction Steps 13
Overall Yield 70–85%45–60%
Purity (HPLC) >98%90–95%
Key Advantage High efficiencyStructural diversity
Primary Limitation Limited substituent scopeMulti-step complexity

Purification and Stability Considerations

Chromatographic Techniques

Crude reaction mixtures are typically purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v) to isolate the Boc-protected product. Gradient elution with 0–10% methanol improves resolution for polar byproducts. Preparative HPLC is employed for high-purity requirements (>99%), albeit with increased solvent consumption.

Industrial-Scale Production Insights

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 50% compared to batch processes. Automated pH control minimizes base usage, while in-line FTIR monitors reaction progress in real time. Industrial yields exceed 90% with throughputs of 10–20 kg/day .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds, including tert-butyl 1H-benzo[d]imidazole-1-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study highlighted the compound's effectiveness against specific cancer cell lines, suggesting its potential as a lead compound for further drug development .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its derivatives have shown efficacy against a range of bacterial and fungal strains, making them candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Organic Synthesis

Building Block in Synthesis
this compound serves as a valuable building block in organic synthesis. It can be utilized in the formation of more complex molecules through various reactions, including nucleophilic substitution and coupling reactions. Its stability and reactivity make it suitable for synthesizing other biologically active compounds .

Deprotection Strategies
The compound is frequently used in deprotection strategies within synthetic routes. For example, it can be selectively deprotected to yield functionalized imidazoles, which are important in pharmaceutical chemistry. The ability to manipulate its structure under mild conditions enhances its utility in synthetic applications .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. The study proposed that the compound induces apoptosis via the mitochondrial pathway, highlighting its mechanism of action .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .

Wirkmechanismus

The mechanism of action of tert-butyl 1H-benzo[d]imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of specific biochemical pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

The following table summarizes key analogs of tert-butyl 1H-benzo[d]imidazole-1-carboxylate, highlighting structural modifications and their implications:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate Bromine at C6 C₁₂H₁₃BrN₂O₂ 297.15 g/mol Used in Suzuki-Miyaura cross-coupling; bromine enables further functionalization.
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate Chloromethyl at C2 C₁₃H₁₅ClN₂O₂ 266.72 g/mol Alkylation intermediate; ≥99% purity, stored at 2–8°C. Hazardous (H314: skin corrosion).
tert-Butyl 2-methyl-1H-benzo[d]imidazole-1-carboxylate Methyl at C2 C₁₃H₁₆N₂O₂ 232.28 g/mol Key intermediate for 5-HT7 receptor ligands; synthesized via Boc protection.
tert-Butyl 2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole-1-carboxylate Tetrahydrofuran at C2 C₁₆H₂₀N₂O₃ 288.34 g/mol Synthesized via visible-light-mediated C–H functionalization (45% yield).
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate Amino at C5 C₁₂H₁₅N₃O₂ 233.27 g/mol Potential building block for fluorescent probes; limited bioavailability data.

Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., Br) : The 6-bromo derivative (C6 substitution) exhibits reduced electron density at the imidazole ring, directing electrophilic substitutions to the C4/C7 positions. This property is exploited in palladium-catalyzed cross-coupling reactions .
  • Electron-Donating Groups (e.g., CH3) : The 2-methyl analog shows enhanced stability against hydrolysis, making it suitable for multi-step synthetic pathways .
  • Chloromethyl Group : The 2-(chloromethyl) derivative is highly reactive in nucleophilic substitution (SN2) reactions, enabling the introduction of alkyl chains or heteroatoms .

Biologische Aktivität

tert-Butyl 1H-benzo[d]imidazole-1-carboxylate is a compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Molecular Formula: C12H14N2O2
Molecular Weight: 218.26 g/mol
Structure: The tert-butyl group enhances the compound's stability and solubility, making it suitable for various applications in medicinal chemistry.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can interact with kinases and other critical enzymes, impacting cellular signaling and metabolic processes.
  • Gene Regulation: It may influence gene expression by binding to transcription factors or directly interacting with DNA, leading to altered expression levels of target genes .
  • Cellular Signaling Modulation: The compound can modulate key signaling pathways, affecting cellular responses and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity: Benzimidazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Studies show that this compound can inhibit bacterial growth effectively .
  • Anticancer Potential: Several studies have explored the anticancer properties of benzimidazole derivatives. For instance, it has been reported to exhibit cytotoxic effects against cancer cell lines, including HL60 and HCT116, with IC50 values in the nanomolar range .
  • Antiviral Effects: The compound has also been investigated for its antiviral activity, showing promise in inhibiting viral replication in certain models .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (nM)Reference
AntimicrobialE. coli50
AnticancerHL608.3
AnticancerHCT1161.3
AntiviralInfluenza virusNot specified

Case Studies

  • Anticancer Activity Study:
    A study conducted on various benzimidazole derivatives, including this compound, revealed potent inhibitory effects on cancer cell proliferation. The compound was particularly effective against leukemia and colorectal cancer cell lines, demonstrating a mechanism involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy:
    Research focusing on the antimicrobial properties of this compound indicated significant inhibition of Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance.
  • Mechanistic Insights:
    Molecular docking studies have provided insights into the interaction between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites of enzymes, leading to competitive inhibition.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. Studies indicate that the compound may exhibit good oral bioavailability and a suitable half-life for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1H-benzo[d]imidazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1H-benzo[d]imidazole-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.